molecular formula C23H32ClN3O4S B2435275 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride CAS No. 1189649-68-0

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride

Cat. No. B2435275
CAS RN: 1189649-68-0
M. Wt: 482.04
InChI Key: RAHFXYQQQBPJKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzylpiperazine core, with a sulfonyl group attached to one of the nitrogen atoms of the piperazine ring. The sulfonyl group is further connected to an ethyl group, which is attached to a benzamide group. The benzamide group has an isopropoxy substituent .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it’s subjected. Benzylpiperazine derivatives can participate in a variety of reactions, including those typical of aromatic compounds, amines, and amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its molecular weight, polarity, solubility, and stability .

Scientific Research Applications

Antimicrobial Activity

Research has identified various sulfonamides, including those similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride, exhibiting antimicrobial properties. Krátký et al. (2012) explored the antimicrobial activities of certain sulfonamides, revealing significant effectiveness against specific bacterial strains (Krátký et al., 2012). Kumar et al. (2017) also synthesized benzene sulfonamides demonstrating potent antimicrobial activity (Kumar et al., 2017).

Anticancer Activity

Some derivatives of sulfonamides have been evaluated for their anticancer properties. Yılmaz et al. (2015) synthesized indapamide derivatives, with one compound showing significant proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015). The study by Kumar et al. (2017) also found specific benzene sulfonamides to be effective cytotoxic agents against certain cancer cell lines (Kumar et al., 2017).

Physical and Chemical Characterization

Marvanová et al. (2016) worked on the synthesis and characterization of arylpiperazine derivatives, focusing on their potential as dual antihypertensive agents. This study provides insights into the physical and chemical properties of similar compounds (Marvanová et al., 2016).

Miscellaneous Studies

Additional research includes exploring the properties of related compounds in various contexts. Sawale et al. (2016) investigated the molar refraction and polarizability of a similar drug, providing valuable information on its physical interactions in solutions (Sawale et al., 2016). Riabchenko et al. (2020) examined the creation of new amino acid derivatives of a related sulfonyl chloride, contributing to the understanding of chemical interactions and potential applications (Riabchenko et al., 2020).

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S.ClH/c1-19(2)30-22-10-8-21(9-11-22)23(27)24-12-17-31(28,29)26-15-13-25(14-16-26)18-20-6-4-3-5-7-20;/h3-11,19H,12-18H2,1-2H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHFXYQQQBPJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide hydrochloride

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